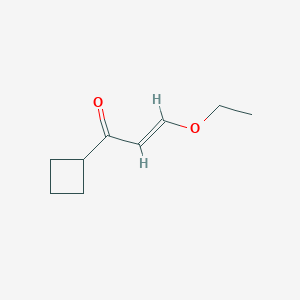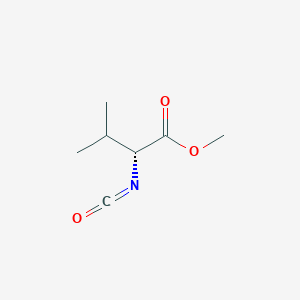
methyl (2R)-2-isocyanato-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-isocyanato-3-methylbutanoate: is an organic compound with the molecular formula C₆H₉NO₃ It is a derivative of butanoic acid, featuring an isocyanate group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2R)-2-isocyanato-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of (2R)-2-amino-3-methylbutanoic acid with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction proceeds under controlled conditions to form the isocyanate derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-isocyanato-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with diols or diamines.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
Chemistry: Methyl (2R)-2-isocyanato-3-methylbutanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology and Medicine: In biological research, this compound is utilized in the development of enzyme inhibitors and as a reagent for modifying biomolecules. Its reactivity with nucleophiles makes it valuable for tagging and labeling studies.
Industry: In the industrial sector, this compound is employed in the production of polyurethanes, which are used in coatings, adhesives, and foams. Its ability to form stable bonds with various substrates makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of methyl (2R)-2-isocyanato-3-methylbutanoate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The molecular targets include amines, alcohols, and thiols, which are commonly found in biological and synthetic systems. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with similar reactivity but lacking the chiral center and ester group.
Ethyl (2R)-2-isocyanato-3-methylbutanoate: An analog with an ethyl ester group instead of a methyl ester group.
(2R)-2-Isocyanato-3-methylbutanoic acid: The corresponding acid form of the compound.
Uniqueness: Methyl (2R)-2-isocyanato-3-methylbutanoate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the presence of both an isocyanate group and an ester group provides a versatile platform for further functionalization and application in diverse fields.
Properties
CAS No. |
30293-85-7 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (2R)-2-isocyanato-3-methylbutanoate |
InChI |
InChI=1S/C7H11NO3/c1-5(2)6(8-4-9)7(10)11-3/h5-6H,1-3H3/t6-/m1/s1 |
InChI Key |
JCVZXXSBCISMLJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)N=C=O |
Canonical SMILES |
CC(C)C(C(=O)OC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


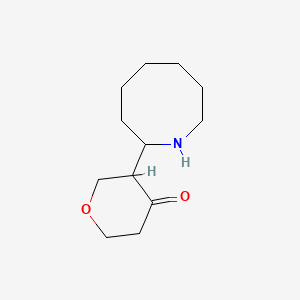
![Butyl[(3-ethoxyphenyl)methyl]amine](/img/structure/B13299813.png)

![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B13299818.png)
![1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13299822.png)
![5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13299832.png)
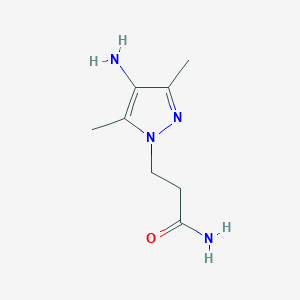
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide](/img/structure/B13299858.png)
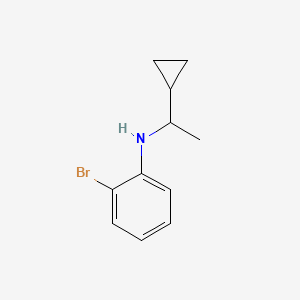
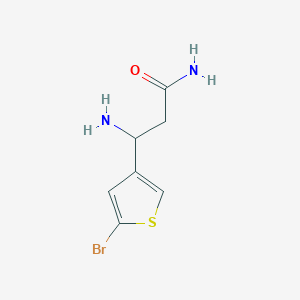
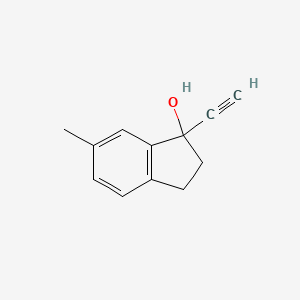

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13299904.png)
